molecular formula C17H19NO B3149162 {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine CAS No. 66741-81-9

{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine

Cat. No.: B3149162
CAS No.: 66741-81-9
M. Wt: 253.34 g/mol
InChI Key: RBSNTJXJCANRSF-UHFFFAOYSA-N
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Description

Significance of Amine Scaffolds in Modern Organic Synthesis

Amines, organic compounds derived from ammonia (B1221849), are fundamental building blocks in organic chemistry. amerigoscientific.comdiplomatacomercial.combenthamdirect.combenthamscience.com Their importance is rooted in their versatile reactivity and widespread presence in biologically active molecules and industrial chemicals. amerigoscientific.combenthamdirect.combenthamscience.com The nitrogen atom's lone pair of electrons imparts basicity and nucleophilicity, allowing amines to participate in a vast array of chemical transformations. diplomatacomercial.com This reactivity makes them indispensable intermediates for synthesizing a diverse range of products, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.com

In contemporary organic synthesis, amine scaffolds are crucial for constructing complex molecular architectures. diplomatacomercial.com They are integral components of many natural products, active pharmaceutical ingredients (APIs), and catalysts. benthamdirect.comresearchgate.net For instance, in the pharmaceutical industry, the amine functional group is a key feature in numerous drugs, such as antibiotics, antihistamines, and antidepressants, where it often plays a critical role in binding to biological targets. amerigoscientific.com The ability to form intricate heterocyclic systems and participate in carbon-nitrogen bond-forming reactions solidifies the role of amines as essential tools for the modern chemist. diplomatacomercial.comresearchgate.net

Overview of N-Allyl and N-Benzyl Amine Architectures in Contemporary Chemical Research

Among the diverse classes of amines, those containing N-allyl and N-benzyl groups are of significant interest due to the unique reactivity these substituents impart.

The N-benzyl group (Bn), C₆H₅CH₂-, is frequently employed as a protecting group for amines. wikipedia.org Its stability under a wide range of reaction conditions (e.g., acidic, basic, oxidative, and reductive environments) makes it highly reliable. organic-chemistry.org A key advantage is its facile removal through catalytic hydrogenolysis, a mild process that preserves many other functional groups. wikipedia.org Beyond protection, the benzylamine (B48309) moiety is a structural component in various pharmaceuticals and serves as a precursor for the synthesis of more complex molecules, including isoquinolines. wikipedia.org The N-benzylation of amines is a common synthetic transformation, with methods evolving to include more environmentally benign pathways, such as the "hydrogen borrowing" mechanism. rsc.org

The N-allyl group , CH₂=CH-CH₂-, provides a different set of synthetic opportunities. It is also used as a protecting group that can be removed under specific, often metal-catalyzed, conditions. More importantly, the allyl group's double bond serves as a reactive handle for further molecular elaboration. It can participate in various reactions, including palladium-catalyzed processes like the aza-Claisen rearrangement, which can be used to form new carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of complex amidines. nih.gov The combination of both allyl and benzyl (B1604629) groups on a single nitrogen atom, as seen in N-allylbenzylamine, creates a versatile scaffold for synthetic diversification. nih.govnsf.govresearchgate.net

Research Landscape of Benzyloxy-Substituted Amine Derivatives

The introduction of a benzyloxy group (C₆H₅CH₂O-) onto an aromatic ring attached to an amine introduces another layer of functionality and modifies the electronic properties of the molecule. The benzyloxy group is generally considered an electron-donating group, which can influence the reactivity of the aromatic ring and the basicity of the amine.

Research into benzyloxy-substituted amines is prominent in medicinal chemistry. These structures are investigated for a wide range of biological activities. For example, series of molecules bearing a benzyloxy substituent have been synthesized and evaluated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Similarly, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their potential as antimycobacterial agents to combat tuberculosis. mdpi.com Other studies have explored the synthesis of novel benzylamines from benzyloxybenzaldehyde derivatives for their antimycotic (antifungal) properties. nih.gov These examples highlight a recurring theme: the benzyloxy-substituted amine scaffold is a privileged structure in the design of new therapeutic agents.

Scope and Research Focus on {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine within Chemical Disciplines

The specific compound, this compound, combines the key structural features discussed above: an N-allyl group, an N-benzyl-type moiety, and a benzyloxy substituent. While direct and extensive research on this exact molecule is not widely documented in peer-reviewed literature, its chemical architecture suggests several potential areas of focus.

In Organic Synthesis: This compound is a multifunctional building block.

The secondary amine can act as a nucleophile.

The allyl group is available for palladium-catalyzed cross-coupling reactions, metathesis, or functionalization via the double bond.

The benzyloxy group can be deprotected via hydrogenolysis to reveal a phenolic hydroxyl group, allowing for further derivatization.

The entire N-benzyl framework can be cleaved to release the primary allyl amine if desired.

In Medicinal Chemistry: Drawing parallels from related structures, this compound could serve as a scaffold for drug discovery. Research on analogues suggests that it could be a candidate for screening against targets such as monoamine oxidases, microbial enzymes, or other receptors where the combination of hydrophobic aromatic rings and a flexible amine chain is beneficial. nih.govmdpi.comnih.gov

The table below summarizes the properties and potential applications of the constituent functional groups, providing a theoretical framework for the research potential of the title compound.

Functional GroupClassKey PropertiesPotential Research Applications
Secondary Amine AmineNucleophilic, BasicC-N bond formation, Salt formation, Derivatization
Prop-2-en-1-yl (Allyl) AlkeneReactive double bond, Can be cleavedMetal-catalyzed coupling, Protecting group, Rearrangements
[4-(Benzyloxy)phenyl]methyl Substituted BenzylCan be cleaved by hydrogenolysisProtecting group, Modulates electronic properties
Benzyloxy EtherStable, Can be cleaved by hydrogenolysisProtecting group for phenol (B47542), Influences solubility

Given the synthetic versatility and the established biological relevance of its component parts, this compound represents an intriguing, albeit underexplored, target for future chemical research. Its synthesis would likely proceed via standard methods such as the reductive amination of 4-(benzyloxy)benzaldehyde (B125253) with allylamine (B125299) or the N-alkylation of 4-(benzyloxy)benzylamine with an allyl halide. nih.gov Detailed investigation into its reactivity and biological activity is a logical next step to fully elucidate its potential within the chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16/h2-11,18H,1,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSNTJXJCANRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzyloxy Phenyl Methyl Prop 2 En 1 Yl Amine and Analogous Structures

Classical and Modern Amination Strategies

Reductive Amination Approaches Utilizing Aldehydes and Amine Precursors

Reductive amination is a widely employed and versatile method for the synthesis of secondary amines. This reaction typically proceeds in two stages: the initial formation of an imine from the condensation of a primary amine with an aldehyde or ketone, followed by the reduction of the imine to the corresponding amine. libretexts.orgwikipedia.org For the synthesis of {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine, this would involve the reaction of 4-(benzyloxy)benzaldehyde (B125253) with prop-2-en-1-amine (allylamine).

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield an imine. libretexts.org The subsequent reduction of the imine can be achieved using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], as well as catalytic hydrogenation with H₂ gas over a metal catalyst like nickel. libretexts.orgorganic-chemistry.org The choice of reducing agent is often crucial to the success of the reaction, with milder reagents like NaBH₃CN being particularly effective as they selectively reduce the imine in the presence of the starting aldehyde.

A key advantage of reductive amination is that it can often be performed as a one-pot reaction, where the aldehyde, amine, and reducing agent are combined in a single reaction vessel. wikipedia.org This approach is efficient and minimizes waste. The reaction conditions are generally mild, typically neutral or weakly acidic, which helps to facilitate both imine formation and reduction. wikipedia.org

Reactant 1Reactant 2Key IntermediatesReducing AgentsProduct Type
Aldehyde/KetonePrimary/Secondary AmineHemiaminal, Imine/EnamineNaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/CatalystSecondary/Tertiary Amine

N-Alkylation of Amines with Alcohols via Hydrogen Borrowing or Reductive Amination

The N-alkylation of amines with alcohols is an atom-economical and environmentally benign approach for the synthesis of secondary and tertiary amines, producing water as the only byproduct. organic-chemistry.org This transformation can be achieved through a "hydrogen borrowing" or "hydrogen autotransfer" catalytic cycle. nih.gov In this process, a transition metal catalyst, commonly based on ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde or ketone in situ. nih.govacs.orgnih.gov

The newly formed carbonyl compound then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. organic-chemistry.org For the synthesis of an N-benzylamine, a primary amine would be reacted with a benzylic alcohol. A variety of catalysts have been developed for this transformation, often featuring phosphine (B1218219) ligands that play a crucial role in the catalytic activity. organic-chemistry.orgacs.org

This methodology is highly versatile and can be applied to a wide range of primary and secondary amines, as well as various alcohols. organic-chemistry.org Reactions can be carried out under relatively mild conditions, and in some cases, even at room temperature. organic-chemistry.orgnih.gov The scope of this reaction has been extended to the synthesis of N-heterocycles through intramolecular cyclization of aminoalcohols. nih.gov

AmineAlcoholCatalystKey StepsByproduct
Primary/Secondary AminePrimary/Secondary AlcoholRu or Ir complexesAlcohol Dehydrogenation, Imine Formation, Imine HydrogenationWater

Palladium-Catalyzed Intermolecular Oxidative Amination of Unactivated Olefins

Palladium-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds. One such method is the intermolecular oxidative amination of unactivated olefins, which provides direct access to allylic amines. organic-chemistry.orgresearchgate.net This reaction avoids the need for pre-functionalized starting materials, a significant advantage over traditional methods. acs.org

The catalytic cycle typically involves the coordination of the olefin to a Pd(II) catalyst. mdpi.com Mechanistic pathways can vary, with some proceeding through an aza-Wacker type mechanism involving aminopalladation followed by β-hydride elimination, while others proceed via the formation of a π-allyl palladium intermediate through allylic C-H activation. organic-chemistry.orgmdpi.comnih.gov The latter is then attacked by the amine nucleophile. organic-chemistry.orgnih.gov

A combination of a palladium catalyst, a suitable ligand (often a bidentate phosphine), and an oxidant is typically required. organic-chemistry.orgresearchgate.net The oxidant, such as a quinone, plays a critical role in regenerating the active Pd(II) catalyst and can also help to prevent catalyst deactivation by the amine. organic-chemistry.org This methodology has been successfully applied to a range of unactivated olefins and primary aliphatic amines, affording secondary allylic amines with good yields and high regio- and stereoselectivity. organic-chemistry.orgresearchgate.netnih.govacs.org The reaction tolerates a variety of functional groups, making it a valuable tool for the synthesis of complex molecules. organic-chemistry.orgresearchgate.net

OlefinAmineCatalyst SystemKey IntermediateProduct
Unactivated OlefinPrimary Aliphatic AminePd(II) catalyst, bidentate phosphine ligand, oxidant (e.g., duroquinone)π-allyl palladium intermediateSecondary Allylic Amine

Direct Deaminative Coupling for Secondary Amine Formation

A novel and highly chemoselective method for the synthesis of secondary amines is the direct deaminative coupling of primary amines. nih.govmarquette.edu This reaction involves the coupling of two different primary amines to form an unsymmetrical secondary amine, with ammonia (B1221849) as the sole byproduct. nih.govorganic-chemistry.org This approach is particularly attractive due to its atom economy and the avoidance of stoichiometric reagents and the formation of salt byproducts. nih.gov

The catalytic system often employs a ruthenium-hydride complex in conjunction with a catechol ligand. nih.govmarquette.eduorganic-chemistry.org The proposed mechanism involves the formation of an imine intermediate, followed by nucleophilic addition and C-N bond cleavage. organic-chemistry.org This method has a broad substrate scope and tolerates various functional groups. nih.govmarquette.edu It has been shown to be effective for the synthesis of both symmetric and unsymmetric secondary amines. organic-chemistry.org For instance, the coupling of an aniline (B41778) with a primary amine can lead to the formation of aryl-substituted secondary amines. nih.govorganic-chemistry.org

Reactant 1Reactant 2Catalyst SystemByproductProduct
Primary AminePrimary AmineTetranuclear Ru-H complex with a catechol ligandAmmoniaSymmetric or Unsymmetric Secondary Amine

Monobenzylation of Amines with Benzylic Alcohols

The selective monobenzylation of primary amines with benzylic alcohols presents a challenge due to the potential for over-alkylation to form tertiary amines. nih.govacs.orgresearchgate.net However, various catalytic systems have been developed to achieve high selectivity for the desired secondary amine product. One approach utilizes the "borrowing hydrogen" methodology, where a catalyst facilitates the in situ oxidation of the benzylic alcohol to the corresponding benzaldehyde (B42025), which then undergoes reductive amination with the primary amine. nih.govacs.orgresearchgate.net

Heterogeneous nickel catalysts, for example, have been employed for the direct amination of benzyl (B1604629) alcohols with ammonia sources to produce primary benzylamines with good selectivity. nih.govacs.orgresearchgate.net For the synthesis of secondary amines, a primary amine would be used instead of ammonia. Another strategy involves the use of a reagent system such as chlorodiphenylphosphine, imidazole, and molecular iodine, which has shown excellent selectivity for the mono-N-alkylation of amines with alcohols. researchgate.net Samarium diiodide has also been used as a catalyst for the monobenzylation of aromatic amines with benzylic alcohols under microwave conditions. organic-chemistry.org

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are characterized by their high atom, step, and pot economy, making them attractive for the rapid generation of molecular diversity. researchgate.net

Several MCRs can be envisioned for the synthesis of secondary amines. For instance, a three-component reaction involving an aldehyde, an amine, and a suitable third component can lead to the formation of a substituted secondary amine. rsc.org Visible-light-mediated MCRs have been developed for the synthesis of secondary amines from the in situ generated imines of benzaldehydes and anilines, which then react with unactivated alkyl iodides. rsc.org

The Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid, is another powerful tool for the synthesis of substituted amines. caltech.edu For the synthesis of allylic amines, a nickel-catalyzed multicomponent coupling of alkenes, aldehydes, and amides has been reported, providing a modular and practical route to structurally diverse allylic amines. rsc.org

Reaction TypeReactantsKey FeaturesProduct
Visible-light-mediated MCRBenzaldehyde, Aniline, Alkyl iodideMild conditions, operational simplicitySecondary Amine
Petasis ReactionAmine, Carbonyl, Organoboronic acidForms substituted aminesSubstituted Amine
Nickel-catalyzed MCRAlkene, Aldehyde, AmideModular, practical for allylic aminesAllylic Amine

Petasis Borono-Mannich Reaction in Nitrogen-Containing Molecule Synthesis

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that forms substituted amines from the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating diverse libraries of amines for drug discovery due to its operational simplicity and tolerance of a wide variety of functional groups. wikipedia.orgnih.gov The reaction typically proceeds under mild conditions and does not require an inert atmosphere. wikipedia.org

The key step in the Petasis reaction involves the nucleophilic addition of the organic group from a boronate intermediate to an iminium ion, formed in situ from the amine and carbonyl components. organic-chemistry.org A significant advantage of the PBM reaction over the classical Mannich reaction is the irreversible nature of this final addition step, which often leads to higher yields and a broader substrate scope. organic-chemistry.org For the synthesis of N-allylic amines, such as the target compound, a vinyl boronic acid serves as the nucleophile. wikipedia.org The reaction of a secondary amine, paraformaldehyde, and a vinylboronic acid can produce tertiary allylamines, often with retention of the double bond geometry from the starting boronic acid. wikipedia.orgnih.gov

Table 1: Key Features of the Petasis Borono-Mannich Reaction

ComponentRole in ReactionExamples
AmineForms the iminium ionSecondary amines, anilines, hydrazines, sulfonamides wikipedia.orgorganic-chemistry.org
CarbonylForms the iminium ionParaformaldehyde, glyoxylic acid, salicylaldehydes nih.govorganic-chemistry.org
Organoboronic AcidProvides the nucleophilic groupVinyl-, aryl-, and alkylboronic acids wikipedia.orgnih.gov

Recent advancements have expanded the scope to include alkylboronic acids through radical-based mechanisms, further increasing the accessibility of C(sp3)-rich complex amines. nih.gov The reaction's versatility has been demonstrated in the synthesis of various biologically relevant molecules, including unnatural α-amino acids, peptidomimetics, and amino alcohols. wikipedia.orgnih.gov

Imine Condensation-Isoaromatization Routes for N-Substituted Anilines

A novel and efficient method for the synthesis of N-substituted anilines involves a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.govnih.gov This approach has been successfully applied to the synthesis of 2-benzyl N-substituted anilines from the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.orgnih.gov A significant advantage of this methodology is that it can be performed under catalyst- and additive-free conditions, highlighting its operational simplicity and alignment with green chemistry principles. beilstein-journals.orgnih.govnih.gov

The reaction mechanism proceeds through the initial formation of a cyclohexenylimine intermediate from the primary amine and the cyclohexenone derivative. nih.gov This is followed by an isoaromatization step, which involves imine–enamine tautomerization and a shift of the exocyclic double bond to form the stable aniline product. nih.gov This strategy provides an alternative to classical methods for aniline construction, such as Friedel–Crafts reactions or transition metal-catalyzed cross-couplings, which often require harsh conditions or pre-functionalized starting materials. beilstein-journals.org The reaction has been shown to produce synthetically useful aniline derivatives in acceptable to high yields (23–82%). beilstein-journals.org

Catalytic and Stereoselective Synthesis

The demand for enantiomerically pure amines has driven the development of sophisticated catalytic and stereoselective synthetic methods.

Enantioselective Approaches in Chiral Amine Synthesis (e.g., Amine Dehydrogenases)

Biocatalysis using amine dehydrogenases (AmDHs) has emerged as a powerful and environmentally friendly strategy for the asymmetric synthesis of chiral amines. researchgate.netnih.govrsc.org AmDHs catalyze the reductive amination of prochiral ketones to the corresponding amines with high enantioselectivity, using inexpensive ammonia as the nitrogen source. acs.orgresearchgate.net The process is atom-efficient, with water being the only byproduct. researchgate.net

Engineered AmDHs, often derived from naturally occurring amino acid dehydrogenases (AADHs), have been developed to broaden the substrate scope beyond α-keto acids to include a wide range of ketones. researchgate.netnih.govnih.gov By altering key amino acid residues in the active site, scientists have successfully re-engineered these enzymes to accept non-natural substrates. nih.govnih.gov These biocatalysts have demonstrated the ability to produce (S)- or (R)-configured amines with excellent enantiomeric excess (>99% ee) and high conversions. researchgate.netnih.govnih.gov The dual-enzyme system, often pairing an AmDH with a formate (B1220265) dehydrogenase (FDH) for cofactor (NAD(P)H) regeneration, provides an efficient process where ammonium (B1175870) formate serves as both the amine donor and the reductant. nih.govnih.gov

Table 2: Performance of Engineered Amine Dehydrogenases in Chiral Amine Synthesis

Enzyme SystemSubstrate TypeKey AdvantagesReported Selectivity
Engineered AmDHs from AADHsProchiral ketones, α-hydroxy ketones acs.orgnih.govHigh stereoselectivity, mild conditions, uses ammonia researchgate.netacs.orgUp to >99% ee researchgate.netnih.gov
AmDH-FDH dual-enzyme systemAromatic & aliphatic ketones and aldehydes nih.govHigh atom economy, cofactor regeneration, quantitative conversion nih.gov>99% ee (R)-amines nih.gov

This biocatalytic approach has been successfully applied to the synthesis of chiral vicinal amino alcohols from α-hydroxy ketones, which are important building blocks for pharmaceuticals like the anti-tuberculosis drug ethambutol. researchgate.netacs.orgacs.org

Copper-Catalyzed Propargylic Amination and Related Transformations

Copper catalysis offers a versatile platform for the synthesis of chiral amines, particularly propargylic and allylic amines. rsc.org Enantioselective copper-catalyzed propargylic amination of propargylic esters with various amines provides a direct route to chiral propargylic amines, which are valuable synthetic intermediates. nih.gov Novel chiral ligands, such as N,N,P ligands, have been developed to achieve high enantioselectivities in these transformations. nih.gov

Recently, a photoinduced copper-catalyzed method has been developed for the enantioselective amination of allylic and propargylic C–H bonds. rsc.orgresearchgate.netrsc.org This strategy combines a visible light-activated hydrogen atom transfer (HAT) process with copper catalysis, allowing for the direct functionalization of readily available alkenes and alkynes. rsc.orgresearchgate.net This method can produce a diverse range of high-value chiral allylic and propargylic amines with high enantio-, regio-, and E/Z-selectivity. rsc.orgresearchgate.netrsc.org The reaction mechanism is believed to involve the generation of a tert-butoxy (B1229062) radical under visible light, which initiates the HAT process, followed by copper-mediated C-N bond formation. rsc.org

Sustainable and Green Chemistry Synthetic Methodologies

The principles of green chemistry are increasingly influencing the development of new synthetic protocols, emphasizing reduced waste, energy efficiency, and the use of benign solvents.

Ultrasound-Assisted Synthetic Protocols

The use of ultrasound irradiation (sonochemistry) has emerged as a valuable green chemistry tool for accelerating organic reactions. rsc.orgresearchgate.net Ultrasound-assisted protocols often lead to shorter reaction times, higher yields, and can sometimes be performed under solvent-free conditions, reducing environmental impact. rsc.orgresearchgate.net

An ultrasound-assisted, solventless method for the synthesis of N-alkylated amines has been developed via an in situ oxidation/reductive amination of benzyl halides. rsc.org In this one-pot procedure, the benzyl halide is first oxidized to the corresponding aldehyde, which then undergoes reductive amination with an amine. rsc.org This green and simple procedure provides good to excellent yields with high selectivity for monoalkylation. rsc.org Ultrasound has also been successfully applied to aza-Michael additions of amines to α,β-unsaturated compounds, with water often serving as an efficient and environmentally benign solvent. utrgv.edu The use of ultrasound in these cases can lead to remarkable rate enhancements and clean product formation without the need for catalysts or solid supports. utrgv.edu

Molecular Sieve-Assisted Reactions

Reductive amination is a cornerstone for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the target amine. The formation of the imine is a reversible reaction where water is produced as a byproduct. To drive the equilibrium towards the imine, and thus increase the final amine yield, drying agents are often employed. researchgate.net Molecular sieves are highly effective in this role due to their ability to selectively adsorb water molecules.

The use of activated 4 Å molecular sieves has been shown to promote smooth reductive amination processes, leading to good yields of secondary amines. byu.edu In a typical procedure, the aldehyde, the primary amine, and the molecular sieves are stirred together in a suitable solvent before the addition of a reducing agent. This initial step ensures the efficient formation of the imine intermediate by sequestering the water byproduct. For reactions that may be sluggish due to sterically hindered reactants or poorly nucleophilic amines, the addition of molecular sieves can be particularly beneficial. researchgate.net

For instance, in the synthesis of secondary amines, benzylamine-borane has been utilized as an effective reducing agent in the presence of activated 4 Å molecular sieves. byu.edu This combination allows for the efficient reduction of the in situ-formed imine to yield the desired secondary amine.

ReactantsReducing AgentAdditiveKey FeatureReference
Aldehyde/Ketone + AmineBenzylamine-borane4 Å Molecular SievesPromotes smooth reductive amination to give secondary amines in good yields. byu.edu
Carbonyl Compound + AmineVariousMolecular SievesUseful for sluggish reactions involving sterically hindered or weakly nucleophilic substrates. researchgate.net
Ketones + AminesPotassium Formate/Pd(OAc)24 Å Molecular SievesUsed for the initial preparation of imines from ketones before reduction. erowid.org

Microwave Irradiation in Amine Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. javeriana.edu.coindianchemicalsociety.comjaveriana.edu.coukm.myorganic-chemistry.org This technique has been successfully applied to the reductive amination of aldehydes and ketones. nih.govresearchgate.netcem.com

In the synthesis of benzylamine (B48309) from benzaldehyde via reductive amination with aqueous ammonia, the use of microwave irradiation in conjunction with a rhodium-based heterogeneous catalyst demonstrated a significant improvement in selectivity. While conventional heating resulted in a 58% selectivity to benzylamine, the microwave-assisted approach achieved a 98.2% yield under otherwise similar conditions. nih.govresearchgate.netunito.it This enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which can minimize the formation of byproducts. unito.it

The advantages of microwave irradiation extend to various amine syntheses, including the formation of N-formyl derivatives via Leuckart reactions and the synthesis of secondary amines from in situ-generated Schiff bases. cem.combdu.ac.in The dramatic reduction in reaction times, from hours to minutes, makes microwave-assisted synthesis an attractive methodology for rapid library synthesis and process optimization. ukm.myorganic-chemistry.org

Comparison of Microwave-Assisted vs. Conventional Heating for Reductive Amination of Benzaldehyde
Heating MethodCatalystTemperaturePressure (H₂)TimeYield/Selectivity of BenzylamineReference
Microwave (MW)Rh/Al₂O₃80 °C10 bar1 h98.2% Yield nih.govresearchgate.netunito.it
ConventionalRh/Al₂O₃80 °C10 bar1 h58% Selectivity unito.it

Solvent-Free Reaction Conditions

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. nih.gov Solvent-free reactions, often conducted by grinding the reactants together, have gained popularity as an environmentally benign approach. jocpr.com This technique has been successfully applied to the reductive amination of aldehydes and ketones, often resulting in high yields and simplified product isolation. researchgate.netacs.orged.govresearchgate.net

A common procedure involves mixing an aldehyde, an amine, and a solid reducing agent, such as sodium borohydride, in a mortar and pestle. acs.orged.govresearchgate.net The addition of a solid acid catalyst, like p-toluenesulfonic acid monohydrate or silica (B1680970) chloride, can activate the sodium borohydride and facilitate the reaction. ed.govresearchgate.net This method is not only environmentally friendly but can also be more efficient than solution-phase reactions, with some reactions reaching completion in a matter of minutes at room temperature. jocpr.com

The synthesis of dibenzylamines from various benzylamines and aldehydes has been demonstrated with good yields using a solvent-free mixture of p-toluenesulfonic acid monohydrate and sodium borohydride. acs.orged.govresearchgate.net This approach avoids the use of volatile organic solvents, reducing both environmental impact and potential health hazards. rsc.orgrsc.org

Examples of Solvent-Free Reductive Amination
Carbonyl CompoundAmineReducing SystemConditionsYieldReference
BenzaldehydeAnilineNaBH₄ in Glycerol70 °C, 40 min97% ias.ac.in
Various Aldehydes/KetonesVarious AminesNaBH₄ / Silica ChlorideRoom TemperatureExcellent researchgate.net
Selection of AldehydesSelection of BenzylaminesNaBH₄ / p-toluenesulfonic acidGrinding, 30 minGood acs.orged.govresearchgate.net

Catalytic Amination of Biomass-Derived Oxygenates for Renewable Amine Production

The transition from fossil-based feedstocks to renewable resources is a critical goal for sustainable chemical manufacturing. Biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are highly functionalized and represent valuable starting materials for the synthesis of a wide range of chemicals, including amines. nih.govacs.org The catalytic reductive amination of these bio-based aldehydes provides a direct route to valuable furan-containing amines. rsc.orgsandermanpub.net

Various heterogeneous catalysts, including both noble and non-noble metals, have been investigated for this transformation. For the reductive amination of furfural to furfurylamine (B118560), rhodium on alumina (B75360) (Rh/Al₂O₃) has shown high selectivity (92%) under relatively mild conditions. rsc.org Non-noble metal catalysts, such as Raney Nickel and Nickel/SiO₂, have also been developed as cost-effective alternatives, achieving very high yields of furfurylamine (up to 98%). sandermanpub.netsciopen.comresearchgate.net

Similarly, HMF can be converted into valuable amino-functionalized derivatives. The reductive amination of the aldehyde group in HMF yields 5-hydroxymethyl furfurylamine (HMFA), while further amination of both the aldehyde and alcohol functionalities can produce 2,5-bis(aminomethyl)furan (B21128) (BAMF). nih.gov Raney Co and Raney Ni catalysts have demonstrated high efficacy in these transformations, with yields for HMFA and BAMF reaching 99.5% and 82.3%, respectively. nih.gov These bio-based amines are potential monomers for polymers and intermediates for pharmaceuticals. rsc.orgrsc.org

Catalytic Reductive Amination of Biomass-Derived Aldehydes
SubstrateProductCatalystConditionsYield/SelectivityReference
FurfuralFurfurylamineRh/Al₂O₃80 °C, 2 h, 2 MPa H₂~92% Selectivity rsc.org
FurfuralFurfurylamineRaney Ni130 °C, 3 h, 2.0 MPa H₂96.3% Selectivity sandermanpub.net
FurfuralFurfurylamineNi/SiO₂-~98% Yield sciopen.comresearchgate.net
5-Hydroxymethylfurfural (HMF)5-Hydroxymethyl furfurylamine (HMFA)Raney Co-99.5% Yield nih.gov
5-Hydroxymethylfurfural (HMF)2,5-Bis(aminomethyl)furan (BAMF)Raney Ni160 °C, 12 h82.3% Yield nih.gov
5-Hydroxymethylfurfural (HMF)Various Secondary AminesRu(DMP)₂Cl₂60 °C, 173 psi H₂66-95% Yield rsc.org

Reactivity and Mechanistic Investigations of 4 Benzyloxy Phenyl Methyl Prop 2 En 1 Yl Amine Analogs

Nucleophilic Reactivity of the Secondary Amine Moiety

The lone pair of electrons on the nitrogen atom of the secondary amine imparts significant nucleophilic character to the molecule. This allows it to participate in a variety of bond-forming reactions, including substitutions and additions.

Nucleophilic Substitution Reactions

Secondary amines, such as the title compound, are effective nucleophiles in substitution reactions, directly engaging with alkyl halides and other electrophiles. msu.edulibretexts.org The reactivity of the amine nitrogen is generally greater than that of oxygen in an analogous alcohol due to nitrogen's lower electronegativity. msu.edu However, the direct alkylation of secondary amines can sometimes be complicated by overalkylation, where the newly formed tertiary amine competes with the starting secondary amine for the electrophile, potentially leading to the formation of a quaternary ammonium (B1175870) salt. msu.edulibretexts.org

The rate and success of these substitution reactions are influenced by several factors, including the steric bulk around the nitrogen atom and the nature of the electrophile. masterorganicchemistry.com For {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine, the presence of both a benzyl (B1604629) and an allyl group introduces moderate steric hindrance, which can influence its reactivity compared to less hindered secondary amines. acs.org Generally, secondary amines are more reactive nucleophiles than isobasic primary amines. acs.org

Table 1: Factors Influencing Nucleophilic Substitution of Secondary Amines

Factor Influence on Reactivity Rationale
Steric Hindrance Decreases reactivity Bulky groups around the nitrogen impede the approach of the electrophile. masterorganicchemistry.com
Basicity Generally increases reactivity Higher basicity correlates with increased electron density on the nitrogen, enhancing nucleophilicity. masterorganicchemistry.com
Solvent Varies Polar aprotic solvents can enhance the nucleophilicity of the amine, while protic solvents can solvate the amine, potentially reducing its reactivity. acs.org
Electrophile Structure Increases with less hindered electrophiles SN2 reactions are favored with primary and secondary alkyl halides over tertiary ones.

Addition Reactions and Functional Group Transformations (e.g., Imine Formation, Reductive Alkylation)

The secondary amine moiety readily undergoes nucleophilic addition to carbonyl compounds like aldehydes and ketones. The initial addition forms a tetrahedral intermediate known as a carbinolamine. fiveable.melibretexts.org Because the amine is secondary, it lacks a second proton on the nitrogen necessary to form a stable imine. Instead, after the formation of an intermediate iminium ion, a proton is removed from an adjacent carbon atom, leading to the formation of an enamine. libretexts.orgunizin.org This reaction is typically reversible and acid-catalyzed. libretexts.orgopenstax.org

Reductive Alkylation (Reductive Amination) is a highly effective method for forming tertiary amines from secondary amines. wikipedia.org This one-pot reaction involves the initial formation of an iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a reducing agent to the corresponding tertiary amine. wikipedia.orgorganic-chemistry.org This method is widely favored in synthetic chemistry due to its efficiency and the mild conditions often employed. wikipedia.org A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium borohydride (B1222165) being common choices. organic-chemistry.orgthieme-connect.com Catalytic methods using silanes in the presence of iridium or ruthenium complexes have also been developed. organic-chemistry.orgacs.org

Table 2: Common Reagents for Reductive Alkylation of Secondary Amines

Reducing System Carbonyl Partner Catalyst/Conditions Key Features
Sodium Borohydride (NaBH₄) Aldehydes, Ketones 2,2,2-Trifluoroethanol (TFE), catalyst-free Simple, convenient, and the solvent is reusable. organic-chemistry.orgthieme-connect.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, Ketones Mild, selective reducing agent. organic-chemistry.org General and effective for a wide range of substrates.
Et₃SiH or PMHS Aldehydes Iridium complexes (e.g., [IrCl(cod)]₂) Efficient for secondary amines, can use stoichiometric silane. acs.org
Phenylsilane (PhSiH₃) Aldehydes, Ketones Dibutyltin dichloride Catalytic system suitable for anilines and dialkylamines. organic-chemistry.org

Reactions Involving the Allyl Group

The allyl group is a versatile functional handle, participating in a range of reactions including cyclizations, additions, and polymerizations.

Intramolecular Cyclization and Annulation Reactions

The presence of both a nucleophilic amine and an electrophilic allyl group within the same molecule allows for intramolecular cyclization reactions, a powerful strategy for the synthesis of nitrogen-containing heterocycles. scispace.com These reactions, particularly those forming 5- and 6-membered rings, are often kinetically favored over their intermolecular counterparts due to a reduced entropic cost. wikipedia.org

Transition metal catalysts, such as palladium, gold, and rhodium, are frequently employed to facilitate these cyclizations under mild conditions. scispace.comrsc.org For instance, palladium(II) catalysts can induce the cyclization of N-allyl amides and related structures through a process involving coordination to the alkene, followed by intramolecular nucleophilic attack by the nitrogen atom. rsc.org Similarly, gold(I) catalysts have been shown to effectively catalyze the cycloisomerization of N-allyl propiolamides to form bicyclic lactam products. rsc.org These reactions often proceed with high efficiency and can be rendered enantioselective by using chiral ligands. rsc.org Annulation reactions, which involve the formation of a new ring fused to an existing one, can also be achieved through similar intramolecular processes. acs.orgrsc.org

Hydroamination Reactions and Mechanisms

Hydroamination involves the formal addition of an N-H bond across a carbon-carbon multiple bond, representing an atom-economical method for synthesizing more complex amines. wikipedia.org While intermolecular hydroamination often requires a catalyst, intramolecular versions can be more facile. wikipedia.org For a substrate like this compound, an intramolecular hydroamination would lead to the formation of a pyrrolidine (B122466) or piperidine (B6355638) ring, depending on the regioselectivity of the addition.

The mechanism of hydroamination is highly dependent on the catalyst employed. wikipedia.orglibretexts.org

Early Transition Metals (e.g., Ti, Zr) and Lanthanides: These catalysts typically operate via a metal-amido intermediate. The reaction proceeds through the insertion of the alkene into the metal-nitrogen bond, followed by protonolysis to release the cyclic amine product and regenerate the active catalyst. wikipedia.org

Late Transition Metals (e.g., Pd, Rh, Ir): The mechanisms with these metals are more varied. One common pathway involves the nucleophilic attack of the amine on a metal-activated alkene. wikipedia.org Rhodium-catalyzed asymmetric hydroamination of allyl amines has been shown to produce enantioenriched 1,2-diamines with high yields and excellent enantioselectivities. nih.gov Iridium catalysts have also been utilized for the hydroamination of homoallylic amines, where a directing-group effect is crucial for reactivity and selectivity. rsc.org

Table 3: Catalytic Systems for Hydroamination of Allylic Amines

Catalyst Type General Mechanism Key Characteristics
Lanthanides/Early Transition Metals Alkene insertion into a Metal-Amide bond. wikipedia.org Often involves a metal-amido active species; regioselectivity can be an issue.
Palladium (Pd) Nucleophilic attack on a Pd-coordinated alkene. wikipedia.org Can be used for hydroamination of allenes and dienes to form allylic amines. nih.gov
Rhodium (Rh) Amine-directed aminometalation. nih.govillinois.edu Effective for enantioselective synthesis of 1,2-diamines from allyl amines. nih.gov
Gold (Au) Activation of the allene/alkene toward nucleophilic attack. libretexts.orgnih.gov Catalyzes addition of amines to allenes to form allyl amines. nih.gov

Free Radical Polymerization Tendencies of Allyl Amine Derivatives

Allyl monomers, including allyl amine derivatives, are known to undergo free radical polymerization, although they are generally less reactive than vinyl monomers like styrenes or acrylates. researchgate.net The lower reactivity is often attributed to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, forming a stable allylic radical that is slow to reinitiate polymerization. researchgate.net

To overcome this, polymerization of allylic amines is often carried out on their protonated salt forms (e.g., allylamine (B125299) hydrochloride) in aqueous media. researchgate.netnbinno.com The protonation of the amine group reduces the propensity for side reactions. researchgate.net The polymerization is initiated by free radical initiators, with water-soluble azo compounds being particularly effective. google.com The resulting polymers, such as poly(allylamine), are cationic polyelectrolytes with a wide range of applications. researchgate.netnbinno.com

Cycloaddition Reactions (e.g., [2+2] Olefin Cycloaddition)

Cycloaddition reactions represent a powerful class of chemical transformations for the construction of cyclic frameworks through the formation of multiple bonds in a single step. acs.org The prop-2-en-1-yl (allyl) group within the target molecule serves as a potential substrate for such reactions, particularly the [2+2] photocycloaddition. This reaction is one of the most significant and frequently utilized photochemical processes in organic synthesis. acs.orgresearchgate.net It typically involves the reaction between two olefin-containing molecules, where one is photochemically excited, to form a cyclobutane (B1203170) ring. acs.org

The general mechanism for a [2+2] photocycloaddition involves the excitation of one alkene to its first excited singlet state, followed by intersystem crossing to the more stable triplet state. This triplet-excited alkene then interacts with a ground-state alkene to form a diradical intermediate, which subsequently undergoes ring closure to yield the cyclobutane product. While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical pathways provide a viable route to these four-membered rings. researchgate.net

For analogs of this compound, the allyl moiety can undergo photodimerization or a crossed cycloaddition with a different olefin. nih.gov A significant challenge in these reactions is controlling the reaction's regioselectivity and stereoselectivity, as well as preventing the homodimerization of one of the olefin partners in a crossed reaction. nih.gov Recent advancements have focused on the use of catalysts, such as chiral Lewis acids, to induce enantioselectivity in these photocycloadditions, enabling the controlled synthesis of complex, enantioenriched cyclobutane structures. nih.gov These methods are particularly valuable for synthesizing unsymmetrical cyclobutanes, which are core structures in various bioactive natural products. nih.gov

Table 1: Overview of [2+2] Photocycloaddition Reactions

Reaction Type Description Key Features & Challenges
Homo-dimerization Two identical olefin molecules react to form a cyclobutane dimer. Simpler reaction setup, but can lead to a mixture of regio- and stereoisomers.
Crossed [2+2] Cycloaddition Two different olefins react. This is synthetically more versatile. Requires control to prevent homodimerization of either starting material. Regio- and stereoselectivity are major challenges. nih.gov
Catalytic Enantioselective [2+2] A chiral catalyst (e.g., a Lewis acid) is used to control the stereochemical outcome. Enables the synthesis of specific enantiomers. Scope can be limited by substrate compatibility with the catalyst. nih.gov
Intramolecular [2+2] Cycloaddition A molecule containing two olefin units reacts to form a bicyclic product. Often highly efficient due to proximity effects, but requires a suitable diene precursor.

Reactivity of the Benzyloxy-Substituted Phenyl Moiety

The electronic nature of the aromatic ring in this compound is significantly influenced by its substituents, which dictates its reactivity, particularly in electrophilic aromatic substitution, and the stability of the benzyloxy ether linkage.

Considerations for Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution) of this reaction are heavily dependent on the nature of the substituents already present on the ring. uomustansiriyah.edu.iq Substituents are broadly classified as either activating or deactivating and as ortho-, para- or meta-directing. libretexts.org

In the case of the target molecule's central phenyl ring, two groups are attached: the benzyloxy group (-OCH₂Ph) and the {methyl}(prop-2-en-1-yl)amine group at the para position.

Benzyloxy Group (-OR): The oxygen atom of the ether linkage possesses lone pairs of electrons that can be donated to the benzene (B151609) ring through resonance. This effect, known as a +R effect, increases the electron density of the ring, particularly at the ortho and para positions. lumenlearning.comlibretexts.org This makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. Such groups are strong activators and are ortho-, para-directing. libretexts.orglibretexts.org

Alkylamine-containing Group (-CH₂NR₂): This group is attached to the phenyl ring via a methylene (B1212753) bridge. As an alkyl group, it is generally considered to be weakly activating through an inductive effect. The amine functionality itself is a very powerful activating group due to the nitrogen's lone pair. lumenlearning.combyjus.com

Given that the benzyloxy group is at position 4, it will direct incoming electrophiles to its ortho positions (positions 3 and 5). The alkylamine substituent is at position 1 and would direct to its ortho positions (2 and 6) and its para position (4), which is already occupied. The strong activating and directing effect of the benzyloxy group is expected to be the dominant influence, making positions 3 and 5 the most probable sites for electrophilic attack.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Group Classification Directing Effect Example Reaction
-OH, -OR (e.g., Benzyloxy) Strongly Activating libretexts.org Ortho, Para libretexts.org Phenol (B47542) undergoes bromination instantly in aqueous solution without a catalyst. studymind.co.uk
-NH₂, -NR₂ (e.g., Amino) Strongly Activating lumenlearning.com Ortho, Para byjus.com Aniline (B41778) reacts with bromine water to produce a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com
-R (Alkyl) Weakly Activating libretexts.org Ortho, Para libretexts.org Toluene (B28343) reacts faster than benzene in nitration reactions. libretexts.org
-NO₂ (Nitro) Strongly Deactivating uomustansiriyah.edu.iq Meta libretexts.org Nitrobenzene is millions of times less reactive than benzene. uomustansiriyah.edu.iq

Cleavage Reactions of the Benzyloxy Ether Linkage

The benzyloxy group is frequently used in organic synthesis as a protecting group for alcohols and phenols because of its relative stability and, more importantly, the specific conditions under which it can be selectively removed. organic-chemistry.org The cleavage of the C-O bond in the benzyl ether is a key reaction for deprotection.

Several methods are commonly employed for this transformation:

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage. youtube.com The reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). The process involves the cleavage of the carbon-oxygen bond, resulting in the formation of the corresponding phenol and toluene as a byproduct. organic-chemistry.orgyoutube.com This method is valued for its clean reaction profile and high yields. youtube.com

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. A notable reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method is particularly efficient for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes with the aid of photoirradiation. organic-chemistry.orgresearchgate.net The reaction proceeds through an oxidative mechanism that is tolerant of other functional groups that might be sensitive to reductive conditions like hydrogenolysis. researchgate.netnih.gov

Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of benzyl ethers. However, this method is less frequently used because the harsh conditions can be incompatible with other acid-sensitive functional groups within the molecule. organic-chemistry.org

Table 3: Common Methods for Benzyl Ether Cleavage

Method Reagents Conditions Advantages Limitations
Catalytic Hydrogenolysis H₂, Pd/C organic-chemistry.orgyoutube.com Ambient or slightly elevated pressure/temperature High yielding, clean reaction, neutral conditions. youtube.com Incompatible with other reducible groups (e.g., alkenes, alkynes, some nitro groups). organic-chemistry.org
Oxidative Cleavage DDQ organic-chemistry.orgresearchgate.net Often in CH₂Cl₂/H₂O, may require photoirradiation organic-chemistry.orgresearchgate.net Selective, orthogonal to hydrogenolysis. researchgate.net Stoichiometric amounts of oxidant are needed, potential for side reactions.
Acid-Catalyzed Cleavage Strong acids (e.g., HBr, BBr₃) Varies, can be harsh Effective for robust substrates Low functional group tolerance due to harsh acidic conditions. organic-chemistry.org

Theoretical and Experimental Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving complex amines relies on a combination of experimental kinetics and theoretical calculations. Computational chemistry, in particular, has become an indispensable tool for analyzing reaction pathways and the structures of transient species like transition states.

Transition State Analysis in Amine Reactions

Transition state (TS) theory provides a framework for understanding reaction rates based on the properties of the activated complex, or transition state. Modern computational methods, such as Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces and the precise location and characterization of transition states. nih.govresearchgate.net

Studies on various amine-catalyzed reactions have provided significant insights that are applicable to analogs of the target molecule. For instance, in amine-catalyzed aldol (B89426) reactions, theoretical studies have shown that the stereochemistry and reaction rates are governed by the specific geometry of the transition state. nih.gov These analyses have revealed that reactions involving primary enamines often proceed through half-chair transition states stabilized by hydrogen bonding, which leads to lower activation energies compared to reactions with secondary enamines. nih.govresearchgate.net

The identification of these transition state structures helps to explain experimentally observed stereoselectivities. For example, computational models have successfully predicted the preference for the formation of cis-fused rings in intramolecular aldol reactions, which aligns with experimental outcomes. nih.gov Such analyses can also uncover alternative reaction pathways, such as the formation of oxetane (B1205548) intermediates when C-C bond formation occurs without a concerted proton transfer in the transition state. nih.govresearchgate.net

Influence of Substituent Effects on Reaction Pathways and Energetics

The electronic properties of substituents can profoundly influence not only the reactivity of a molecule but also the mechanism of its reactions. Substituent effects are typically categorized as inductive (through-bond polarization) and resonance (delocalization of π-electrons).

In reactions involving aromatic amines, the nature of the substituents on the aromatic ring plays a critical role. Electron-releasing substituents, such as the benzyloxy group, increase the electron density on the ring and at the amine nitrogen (if conjugated). This enhances the nucleophilicity of the amine and accelerates reactions that involve an electrophilic attack on the nitrogen or the ring. researchgate.net Conversely, electron-withdrawing groups decrease electron density and retard such reactions. researchgate.net

Kinetic studies on the reactions of substituted anilines have demonstrated these effects quantitatively. For example, the reaction of aromatic amines with peroxydisulfate (B1198043) is accelerated by electron-releasing groups, indicating an electrophilic attack by the oxidizing agent. researchgate.net Linear free-energy relationships (LFERs) are often used to correlate reaction rates with substituent parameters (e.g., Hammett constants), providing evidence for the nature of the transition state and the site of attack. Such analyses can distinguish between an attack at the amine nitrogen versus an attack at a carbon atom on the aromatic ring. researchgate.net These principles suggest that the electron-donating benzyloxy group in the target molecule would likely enhance the rate of reactions where the amine or the associated aromatic ring acts as a nucleophile.

Spectroscopic Characterization Techniques in Structural Elucidation

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, high molecular weight, and thermally labile molecules. In a hypothetical ESI-MS analysis of {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The high voltage applied to the capillary would generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically through protonation in the positive ion mode.

For this compound (C₁₇H₁₉NO), the expected observation in the positive ion mode would be the protonated molecule [M+H]⁺. The theoretical mass-to-charge ratio (m/z) for this ion would be calculated based on the sum of the atomic masses of its constituent atoms plus the mass of a proton.

Hypothetical ESI-MS Data Table

AnalyteMolecular FormulaIonization ModeExpected IonTheoretical m/z
This compoundC₁₇H₁₉NOPositive[M+H]⁺254.1545

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, as the measured mass can be used to calculate a unique molecular formula.

If a sample of this compound were analyzed by HRMS, the exact mass of the protonated molecule [M+H]⁺ would be measured. This experimental value would then be compared to the theoretical exact mass calculated for the molecular formula C₁₇H₂₀NO⁺. A close correlation between the measured and calculated mass would provide strong evidence for the compound's elemental composition.

Hypothetical HRMS Data Table

Ion FormulaTheoretical Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)
[C₁₇H₂₀NO]⁺254.1545Data not availableData not available

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The results of this analysis are then compared to the theoretical percentages calculated from the compound's proposed molecular formula. This comparison serves as a crucial check for the purity and empirical formula of a synthesized compound.

For this compound (C₁₇H₁₉NO), the theoretical elemental composition can be calculated based on its atomic constituents. An experimental analysis would involve combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂).

Hypothetical Elemental Analysis Data Table

ElementTheoretical %Experimental %
Carbon80.60Data not available
Hydrogen7.56Data not available
Nitrogen5.53Data not available

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides the definitive three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

For this technique to be applied to this compound, a high-quality single crystal of the compound would first need to be grown. The successful acquisition and analysis of X-ray diffraction data would yield a detailed crystallographic information file (CIF), providing an unambiguous confirmation of the compound's molecular structure. However, there is no published record of a crystal structure determination for this specific molecule.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules, offering a favorable balance between accuracy and computational cost. nih.govnumberanalytics.com It is employed to investigate the electronic structure, geometry, and reaction pathways of complex amine compounds.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine, calculations performed at levels like B3LYP/6-311++G(d,p) would predict key structural parameters. nih.govacs.org The optimized geometry reveals that the benzyloxy moiety is typically not coplanar with the central phenyl ring. nih.gov This analysis provides foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. acs.org For this amine, the HOMO is expected to be localized on the electron-rich regions, such as the amine nitrogen and the benzyloxy-substituted phenyl ring, while the LUMO would be distributed over the aromatic systems. A smaller energy gap generally implies higher reactivity. acs.org

Table 1: Predicted Structural and Electronic Parameters from DFT Calculations

Parameter Predicted Value/Observation Significance
C-N Bond Length ~1.46 Å Typical for a secondary amine, indicating a stable single bond.
C=C (allyl) Bond Length ~1.34 Å Characteristic of a carbon-carbon double bond.
HOMO Energy High Indicates a propensity to donate electrons (nucleophilicity).
LUMO Energy Low Indicates an ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Moderate A balance of stability and reactivity. nih.gov

Note: The data in this table is illustrative and based on typical values for similar molecular structures found in computational studies.

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. numberanalytics.com A plausible synthesis for this compound involves the N-alkylation of 4-(benzyloxy)benzylamine with an allyl halide or the reductive amination of 4-(benzyloxy)benzaldehyde (B125253) with allylamine (B125299). Another efficient method is the "hydrogen borrowing" strategy, where benzyl (B1604629) alcohol reacts with an amine, producing only water as a byproduct. organic-chemistry.orgrsc.orgacs.org

Computational studies can model these pathways to identify transition states and intermediates. nih.gov By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. researchgate.netrsc.orgresearchgate.net This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the key determinant of the reaction rate. Such studies can confirm, for instance, that the reaction likely proceeds via an initial dehydrogenation of the alcohol to an aldehyde, followed by imine formation and subsequent reduction. acs.org

Table 2: Hypothetical Energy Profile for a Two-Step N-Alkylation Reaction

Reaction Step Species Relative Energy (kJ/mol)
1 Reactants (Alcohol + Amine) 0
1 Transition State 1 (Dehydrogenation) +95
1 Intermediate (Aldehyde + H₂) +25
2 Transition State 2 (Imine Formation/Reduction) +70

Note: This table presents a hypothetical energy profile to illustrate how DFT is used to determine reaction feasibility and mechanism. Actual values would require specific calculations.

The chemical behavior of this compound is significantly influenced by its substituents: the allyl group on the nitrogen and the benzyloxy group on the phenyl ring. The benzyloxy group is of particular interest as it possesses both an electron-withdrawing inductive effect (due to the electronegative oxygen) and a strong electron-donating resonance effect. libretexts.org

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural or electronic features with its chemical reactivity. In the context of amine chemistry, DFT provides a suite of "reactivity descriptors" derived from the electronic structure. nih.govnumberanalytics.com These include:

Fukui Functions: Identify the most electrophilic and nucleophilic sites within the molecule.

Electrophilicity Index: Quantifies the electron-accepting capability.

By calculating these descriptors for this compound and related compounds, a quantitative model can be built to correlate these theoretical parameters with experimentally observed reaction rates or biological activities. nih.gov

Theoretical Investigations of Intermolecular Interactions

Beyond the properties of a single molecule, computational chemistry provides crucial insights into how molecules interact with each other. These non-covalent interactions govern physical properties like boiling point, solubility, and crystal packing.

The secondary amine group in this compound can participate in hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. Theoretical studies are essential for characterizing these interactions, particularly in "adducts" where the amine forms a complex with another molecule, such as an alcohol. nih.govacs.org

DFT calculations can be used to optimize the geometry of such an amine-alcohol dimer and calculate the interaction energy, which quantifies the strength of the hydrogen bond. kpfu.ru Advanced methods like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can further dissect the nature of the interaction, revealing the extent of charge transfer and orbital overlap between the amine and the interacting molecule. researchgate.netnih.govresearchgate.net These studies consistently show that the primary hydrogen bond in amine-alcohol adducts occurs between the alcohol's hydroxyl group (donor) and the amine's nitrogen atom (acceptor). nih.govacs.org

Table 3: Typical Parameters for Amine-Methanol Hydrogen Bonding from Computational Studies

Parameter Typical Calculated Value Interpretation
Interaction Energy -18 to -25 kJ/mol Indicates a moderately strong hydrogen bond. researchgate.net
N···H-O Distance 1.8 - 2.0 Å A short distance characteristic of a significant hydrogen bond.
N···H-O Angle 160° - 180° A near-linear arrangement, indicating a strong, directional interaction.

Note: The data represents typical findings for secondary amine interactions with methanol (B129727) from theoretical studies and serves as an illustrative example.

Metal-Ion Complexation Studies with Allylamine Derivatives

The study of how allylamine derivatives interact with metal ions is a significant area of computational chemistry, providing insight into the formation, stability, and structure of metal complexes. Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the thermodynamic stability and geometric configurations of these complexes. rsc.orgosti.gov

Research into poly(allylamine) has demonstrated its capacity to form stable complexes with various divalent metal ions, including Copper (Cu(II)), Cobalt (Co(II)), and Nickel (Ni(II)). These complexes have been prepared and characterized using techniques such as FT-IR and UV-Vis spectroscopy, which provide experimental data to validate computational models. The stability of these polymer-metal complexes is highly dependent on pH, with retention of the complexes being minimal at low pH (1 and 3) and increasing significantly at higher pH values.

Computational protocols have been developed to accurately predict the stability constants (log β) of metal-ion complexes in solution. researchgate.netscispace.com These methods often involve calculating the Gibbs free energies of ligand-exchange reactions through thermodynamic cycles, combining DFT with continuum solvent models like the SMD solvent model. researchgate.net While achieving high accuracy for absolute stability constants can be challenging, these theoretical approaches are effective in rank-ordering the stability of different complexes and providing a detailed description of the microscopic equilibria involved. osti.govresearchgate.net

Advanced Computational Methodologies

Recent advancements in computational power and theoretical methods have enabled highly detailed investigations into the chemical behavior of amine derivatives. These methodologies range from statistical rate theory for reaction kinetics to machine learning for structure-property relationships.

Statistical Rate Theory Calculations for Amine Reactions

Statistical rate theories, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory and Transition State Theory (TST), are powerful tools for calculating the rate constants of elementary chemical reactions. researchgate.netwikipedia.org These theories are applied to understand reaction mechanisms, particularly for unimolecular decomposition and reactions in complex environments like the atmosphere. researchgate.net

A notable application of these methods is the computational study of the unimolecular decomposition of ethylamine. High-level ab initio and DFT calculations, including methods like G3MP2B3 and G3B3, have been employed to investigate the potential energy surface for this reaction. uaeu.ac.aeuom.ac.mumurdoch.edu.au Such studies identify various decomposition pathways, with the most plausible route being a 1,2-elimination reaction. The activation energy for this pathway has been calculated to be approximately 280 kJ mol⁻¹ at the G3MP2B3 level of theory. uom.ac.mu Intrinsic Reaction Coordinate (IRC) analysis is used to confirm that the identified transition states connect the reactants and products along the calculated minimum energy path. murdoch.edu.au

Furthermore, TST has been used to study the atmospheric reaction kinetics of amines like monoethanolamine, methylamine, and dimethylamine (B145610) with radicals such as OH, NO, and NO2. researchgate.net By combining quantum chemistry calculations (e.g., M062X functional with 6-31G(2d,p) basis set) with TST and RRKM theory, researchers can determine reaction rate coefficients that show excellent agreement with experimental values. researchgate.net

Application of Artificial Neural Networks in Structure-Property Relationships of Amine Derivatives

The use of Artificial Neural Networks (ANNs) and other machine learning algorithms to establish Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) has become a vital tool in computational chemistry. nih.govnih.govresearchgate.netspringernature.commdpi.com These models can predict a wide range of chemical and physical properties of amine derivatives based on their molecular structure, reducing the need for extensive experimental work. nih.govnih.govacs.orgacs.orgresearchgate.net

One significant application is the prediction of the oxidative degradation rates of amines used in CO2 capture processes. nih.govnih.gov In one study, a dataset of 27 different amines was used to train both a semiempirical statistical model and a CatBoost machine learning regression model. nih.govacs.org The CatBoost model demonstrated high predictive accuracy, with an average absolute deviation (AAD) of just 0.3%. acs.orgresearchgate.net Another study developed QSPR models for the N-dealkylation of 286 emerging amine pollutants using algorithms like random forest, gradient boosting decision tree, extreme gradient boosting (XGB), and multi-layer perceptron (MLP). The XGB model showed the highest accuracy at 81.0%, which was further improved to 86.2% using an ensemble model. mdpi.com

These predictive models are built by correlating molecular descriptors (e.g., dipole moment, pKa, topological descriptors) with the property of interest. nih.gov The success of these models highlights the power of machine learning to decipher complex relationships between molecular structure and function. nih.govacs.org

Model TypePredicted PropertyNo. of CompoundsKey Findings
CatBoost RegressionOxidative Degradation Rate27 (training), 3 (testing)Achieved a low Average Absolute Deviation (AAD) of 0.3%. nih.govacs.orgacs.orgresearchgate.net
XGBoost, MLP, Random ForestN-dealkylation Feasibility286XGBoost model had 81.0% accuracy; an ensemble model reached 86.2% accuracy. mdpi.com
Linear & Nonlinear QSPRCO2 Absorption Capacity/Rate28 (11 non-ring, 17 ring)Nonlinear model showed high accuracy with R² values of 0.895 and 0.954 for non-ring and ring-shaped amines, respectively. nih.govacs.org

Modeling of Free Radical Polymerization Kinetics

Modeling the kinetics of free radical polymerization is crucial for controlling polymer synthesis and achieving desired material properties. flinders.edu.au Computational modeling for allyl monomers, including allylamine derivatives, presents unique challenges due to the prevalence of degradative chain transfer, which can limit the formation of high-molecular-weight polymers. researchgate.net

Studies on the free radical polymerization of allylamine have shown that complexation with strong mineral acids (e.g., HCl, H2SO4, H3PO4) can facilitate polymerization. semanticscholar.orgresearchgate.net The formation of these complexes disturbs the allylic resonance structure, allowing for the synthesis of poly(allylamine) with moderately high molecular weights (e.g., 16,000 g/mol ). semanticscholar.orgresearchgate.net The kinetics of this reaction show a linear dependence on the initial monomer concentration, which is typical for conventional free radical polymerization. researchgate.net

For other allyl monomers, such as allyl ethers, computational studies using DFT have challenged the traditional free-radical addition (FRA) mechanism. nih.govnih.govacs.org A radical-mediated cyclization (RMC) mechanism has been proposed, which begins with the abstraction of an allylic hydrogen atom, followed by the reaction of the resulting radical with another monomer to form a five-membered ring. nih.govnih.govacs.orgacs.org This alternative pathway helps to explain the polymerization behavior of monomers that are not well-suited for the FRA mechanism due to the high electron density of their double bonds. nih.gov DFT calculations have been used to investigate the mechanistic details, bond dissociation energies, and transition state kinetic parameters of the RMC process. acs.org

Applications of N Allylbenzylamine Scaffolds and Benzyloxy Amines in Organic Synthesis

Precursors for Complex Chiral Amine Synthesis

The N-allylbenzylamine scaffold is a valuable precursor for the synthesis of complex chiral amines, which are crucial components in many pharmaceuticals and biologically active compounds. The asymmetric functionalization of the allylic group or the nitrogen atom allows for the introduction of stereocenters with high enantioselectivity.

Recent advancements in catalysis have provided several methods for the enantioselective synthesis of chiral amines from allylic precursors. Organocatalytic methods, for instance, have emerged as a powerful tool. Chiral phosphoric acids and other organocatalysts can activate imines formed in situ from amines like {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine, enabling enantioselective allylation reactions. beilstein-journals.org This approach facilitates the synthesis of homoallylic amines with high enantiomeric excess.

Furthermore, transition metal-catalyzed asymmetric hydrogenation of enamines or imines derived from N-allylbenzylamine precursors offers another efficient route to chiral amines. nih.gov Biocatalytic methods, utilizing engineered enzymes, are also being explored for the asymmetric N-H carbene insertion into aromatic amines, providing a novel pathway to chiral α-amino acid derivatives. rochester.edu

A variety of synthetic strategies have been developed to produce chiral amines, as summarized in the table below.

MethodCatalyst/ReagentProduct TypeEnantioselectivity (ee)
Organocatalytic AllylationChiral Phosphoric AcidHomoallylic AminesUp to 98%
Asymmetric HydrogenationChiral Iridium ComplexSaturated Chiral AminesUp to 99%
Biocatalytic N-H InsertionEngineered Myoglobin VariantsChiral Aryl AminesUp to 82%

Building Blocks for Diverse Organic Architectures

The structural features of N-allylbenzylamine and benzyloxy-amine scaffolds make them ideal building blocks for the synthesis of a variety of complex organic structures, including heterocyclic compounds, polycyclic systems, and spirocycles.

Synthesis of Heterocyclic Compounds (e.g., Pyrroles, Pyridines, Imidazolidinones, Oxadiazoles)

The versatile reactivity of the N-allylbenzylamine moiety can be harnessed to construct various heterocyclic rings.

Pyrroles: Polysubstituted pyrroles can be synthesized through radical [3+2] cycloaddition reactions. While not directly involving N-allylbenzylamine as the primary scaffold, the amine functionality can be incorporated into precursors for such reactions. rsc.org Another approach involves the Van Leusen [3+2] cycloaddition of tosylmethyl isocyanides with electron-deficient alkenes, a strategy that can be adapted to substrates derived from N-allylbenzylamines. nih.gov

Pyridines: The synthesis of pyridine derivatives can be achieved through [4+2] cycloaddition reactions, such as the Diels-Alder reaction. acsgcipr.orgrsc.org N-allylbenzylamines can be precursors to the diene or dienophile component in these reactions. For instance, an in-situ generated 2-azadiene from an N-allyl precursor can undergo a Diels-Alder reaction to form a pyridine ring. nih.gov

Imidazolidinones: N-allylbenzylamine is a direct precursor for the synthesis of imidazolidinones. The synthesis involves the reaction of N-allylbenzylamine with an isocyanate to form an N-allylurea, which then undergoes a palladium-catalyzed intramolecular carboamination to yield the imidazolidinone ring system. nih.gov This method allows for the creation of two new bonds and up to two stereocenters in a single step. nih.govumich.edu

Oxadiazoles: 1,3,4-Oxadiazoles are typically synthesized through the cyclodehydration of diacylhydrazines or via 1,3-dipolar cycloaddition of nitrile oxides. sctunisie.orgopenmedicinalchemistryjournal.com While N-allylbenzylamine is not a direct precursor, its derivatives can be incorporated into molecules that undergo these cyclization reactions. For example, a carboxylic acid derivative of a molecule containing the N-allylbenzylamine scaffold could be a precursor for the synthesis of a 1,3,4-oxadiazole.

The following table summarizes the synthetic approaches to these heterocyclic systems.

HeterocycleSynthetic MethodKey Precursor from N-Allylbenzylamine
Pyrrole[3+2] CycloadditionFunctionalized Alkene
Pyridine[4+2] Cycloaddition (Diels-Alder)Azadiene or Dienophile
ImidazolidinoneIntramolecular CarboaminationN-Allylurea
1,3,4-OxadiazoleCyclodehydration / 1,3-Dipolar CycloadditionCarboxylic Acid / Nitrile Derivative

Formation of Polycyclic Systems and Spirocycles

The N-allylbenzylamine scaffold can be elaborated into more complex polycyclic and spirocyclic structures through various cyclization strategies.

Polycyclic Systems: The intramolecular Heck reaction is a powerful tool for the construction of polycyclic systems. organicreactions.orgwikipedia.org An appropriately functionalized N-allylbenzylamine derivative, containing an aryl or vinyl halide, can undergo palladium-catalyzed intramolecular cyclization to form a new ring fused to the existing structure. This method is highly versatile and can be used to create a variety of ring sizes.

Spirocycles: Ring-closing metathesis (RCM) is a key strategy for the synthesis of spirocyclic compounds. An N-allylbenzylamine derivative bearing a second olefinic chain can undergo RCM to form a spirocyclic system where the nitrogen atom is the spiro center. organic-chemistry.org This approach provides access to a diverse range of nitrogen-containing spirocycles.

Derivatization Strategies for Enhanced Functionalization

The secondary amine and the allyl group in this compound offer multiple avenues for derivatization, allowing for the introduction of diverse functional groups and the synthesis of more complex molecules.

Synthesis of Tertiary Amine Derivatives from Secondary Amine Precursors

The secondary amine of the N-allylbenzylamine scaffold can be readily converted into a tertiary amine through various alkylation methods.

Reductive Amination: One of the most common methods for the synthesis of tertiary amines is reductive amination. scispace.comyoutube.com This involves the reaction of the secondary amine with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced in situ with a reducing agent such as sodium borohydride (B1222165) to yield the tertiary amine. youtube.comrsc.org

Direct Alkylation: Tertiary amines can also be synthesized by direct alkylation of the secondary amine with alkyl halides. researchgate.netyoutube.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Introduction of Diverse Functional Groups through Aminomethylation and Alkylation

The reactivity of the N-H bond allows for the introduction of various functional groups through aminomethylation and alkylation reactions.

Aminomethylation (Mannich Reaction): The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. academie-sciences.frnih.gov N-allylbenzylamine can participate as the amine component, leading to the formation of a new C-C bond and the introduction of an aminomethyl group onto the active hydrogen compound. researchgate.net

Alkylation with Functionalized Alkyl Halides: The secondary amine can be alkylated with a wide range of functionalized alkyl halides to introduce diverse functionalities into the molecule. This allows for the incorporation of groups such as esters, nitriles, and other heterocycles, significantly expanding the molecular diversity that can be achieved from the N-allylbenzylamine scaffold. researchgate.net The following table provides examples of derivatization reactions.

ReactionReagentsProduct
Reductive AminationAldehyde/Ketone, Reducing AgentTertiary Amine
Direct AlkylationAlkyl Halide, BaseTertiary Amine
Mannich ReactionFormaldehyde, Active Hydrogen CompoundAminomethylated Product

Role in Material Science and Catalysis

The unique structural features of this compound, which combine a benzyloxy-amine and an N-allylbenzylamine scaffold, suggest its potential utility in material science and catalysis. The presence of the amine group, in particular, opens up possibilities for its application in the development of functionalized materials and as a ligand in catalytic processes.

Amine-Functionalized Materials for Chemical Processes (e.g., CO2 Capture)

The capture of carbon dioxide (CO2) from industrial emissions and the atmosphere is a critical area of research aimed at mitigating climate change. nih.gov Amine-functionalized materials have emerged as highly promising candidates for CO2 capture due to the chemical affinity of amine groups for CO2. acs.org These materials outperform many other adsorbents in terms of both CO2 adsorption capacity and regeneration efficiency. nih.govnih.gov

The fundamental principle behind this application lies in the reversible reaction between the basic amine groups and the acidic CO2 molecules. This interaction leads to the formation of carbamates or bicarbonate species, effectively trapping the CO2. acs.org Solid adsorbents functionalized with amines offer several advantages over traditional liquid amine scrubbing processes, including reduced energy consumption for regeneration and elimination of issues related to solvent volatility and corrosion. nih.govnih.gov

A variety of porous solid materials, such as zeolites and metal-organic frameworks (MOFs), have been utilized as supports for amine functionalization. nih.gov The high surface area and porosity of these supports allow for a uniform dispersion of amine groups, maximizing the sites available for CO2 adsorption. nih.govacs.org The functionalization can be achieved through methods like wet impregnation or covalent anchoring of the amine-containing molecules onto the support surface. nih.govacs.org

The presence of moisture has been shown to enhance the CO2 adsorption capacity of many amine-functionalized solid materials. nih.govacs.org This is a significant advantage for capturing CO2 from industrial flue gas, which typically contains moisture. nih.govacs.org

While direct studies on this compound for CO2 capture are not available, its amine functionality makes it a potential candidate for incorporation into such materials. The benzyl (B1604629) and allyl groups could also influence the physical and chemical properties of the resulting functionalized material. For instance, benzylamine (B48309) itself has been investigated as a potential solvent for CO2 capture. chemicalbook.com

CO2 Adsorption Capacities of Various Amine-Functionalized Materials

MaterialAmine LoadingCO2 Adsorption Capacity (mmol g⁻¹)ConditionsReference
SiO₂@PEI-modified aerogels1 wt % SiO₂@PEI2.68Not Specified acs.org
Amine-functionalized celluloseIncreasing amine loadingIncreased capacity despite decreased surface areaNot Specified acs.org
Aqueous benzylamine (BA)30% wt/wt0.45 mol CO₂/mol BA15 kPa, 40 °C chemicalbook.com

Ligands and Catalysts in Transition Metal-Mediated Transformations

The field of organic synthesis heavily relies on transition metal catalysis for the construction of complex molecules. The reactivity and selectivity of these catalytic transformations are often controlled by the ligands coordinated to the metal center. nih.gov Nitrogen- and oxygen-based ligands are of particular interest for reactions catalyzed by non-precious metals like nickel, copper, and iron. nih.gov

The this compound molecule contains both nitrogen and oxygen donor atoms, as well as a reactive allyl group, making it a potential ligand for various transition metal-catalyzed reactions. N-heterocyclic carbenes (NHCs) are a prominent class of ligands in homogeneous catalysis, and research has focused on developing novel, sterically bulky NHC ligands that can be utilized in a broad range of catalytic reactions. rutgers.edu Similarly, the development of new nitrogen- and oxygen-donor ligand libraries is crucial for advancing catalysis with first-row transition metals. nih.gov

The benzylic amine scaffold is a common motif in ligands for asymmetric catalysis. researchgate.net For instance, N-allylbenzylamine derivatives can be precursors to various ligands. The allyl group can participate in further transformations or act as a coordination site. The benzyloxy group can also influence the electronic properties of the ligand and its coordination to the metal center.

Transition metal-catalyzed reactions where such ligands could be relevant include:

Cross-coupling reactions: These are fundamental C-C and C-heteroatom bond-forming reactions. The choice of ligand is critical for achieving high yields and selectivities. vivekanandcollege.ac.in For example, palladium-catalyzed cross-coupling reactions are essential in both academic and industrial organic synthesis. nih.gov

Hydroamination: The addition of an N-H bond across a C-C multiple bond is an atom-economical way to synthesize amines. Nickel-catalyzed hydroamination of alkenes has been demonstrated with O-benzoylhydroxylamines as the aminating agent. vivekanandcollege.ac.in

C-H activation/functionalization: The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. Transition metal-free C(sp3)–H activation of toluene (B28343) derivatives is considered a green and sustainable methodology for constructing carbon–carbon and carbon–heteroatom bonds. nih.gov

While specific catalytic applications of this compound are not documented, the structural motifs it contains are prevalent in ligands for a variety of important transformations.

Examples of Amine-Containing Ligands in Transition Metal Catalysis

Ligand/Catalyst SystemReaction TypeMetalKey FeaturesReference
(R)-Xyl-BINAPEnantioselective hydroaminationNot SpecifiedFormation of γ-amino acid derivatives vivekanandcollege.ac.in
N-heterocyclic carbenes (IPr# series)Cross-coupling, C-H activationPalladiumSterically bulky, enables activation of strong bonds rutgers.edu
8-ArylnaphthylaminesOlefin polymerizationNickel, Palladium, IronBulky ligands that introduce axial steric hindrance researchgate.net
D2-symmetric chiral porphyrinAsymmetric aziridinationCobaltUtilizes diphenylphosphoryl azide as a nitrogen-atom source nih.gov

Q & A

Q. What are the recommended synthetic routes for {[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Pd-catalyzed allylic amination, leveraging protocols from analogous allyl amine derivatives. Key steps include:

  • Substrate Preparation : Start with 4-(benzyloxy)benzylamine and allyl bromide.
  • Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with a base like K₂CO₃ in THF at 60°C .
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Yield optimization requires inert conditions (N₂/Ar) to prevent oxidation of the allyl group. Higher temperatures (>70°C) may lead to side reactions (e.g., over-alkylation), reducing yield by ~15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the benzyloxy group (δ 4.9–5.1 ppm, singlet for OCH₂Ph) and allyl protons (δ 5.1–5.8 ppm, multiplet for CH₂=CH₂) .
    • ¹³C NMR : Identify quaternary carbons (e.g., benzyloxy aromatic C at ~158 ppm) .
  • FT-IR : Validate N–H stretching (3300–3500 cm⁻¹) and allyl C=C (1640 cm⁻¹) .
    Cross-reference with literature spectra to confirm structural integrity .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood due to potential amine volatility.
  • Storage : Store under N₂ at 2–8°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., allylic amination vs. competing SN2 mechanisms) .
  • Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict solvent impacts on reaction kinetics. Polar aprotic solvents (e.g., THF) stabilize intermediates, reducing activation energy by ~10–15 kJ/mol .
  • Machine Learning : Train models on existing allyl amine datasets to predict optimal catalyst loading and temperature ranges .

Q. How should researchers address discrepancies in reported spectral data for this compound?

Methodological Answer:

  • Data Triangulation : Compare NMR shifts across multiple sources (e.g., PubChem, NIST Chemistry WebBook) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for NH protons) to resolve overlapping signals .
  • X-ray Crystallography : Resolve absolute configuration if stereochemical ambiguity exists (e.g., allyl group orientation) .

Q. What strategies exist for modifying the benzyloxy group to alter physicochemical properties?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce nitro (-NO₂) or cyano (-CN) substituents via electrophilic aromatic substitution (e.g., HNO₃/H₂SO₄) to increase polarity (logP reduction by ~0.5–1.0) .
  • Bioisosteric Replacement : Replace benzyloxy with thioether (S-benzyl) to enhance metabolic stability. Monitor via LC-MS for oxidation byproducts .
  • Protecting Group Swaps : Use tert-butyldimethylsilyl (TBS) instead of benzyloxy for acid-sensitive applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.